2-Bromo-6-cyclopropoxybenzonitrile
Description
2-Bromo-6-cyclopropoxybenzonitrile (C₁₀H₈BrNO) is a halogenated aromatic compound featuring a bromine atom at the 2-position and a cyclopropoxy group (-O-C₃H₅) at the 6-position of the benzonitrile core. The bromine atom enhances electrophilic reactivity, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura), while the cyclopropoxy group introduces steric and electronic effects due to its strained three-membered ring structure . This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals, where its unique substituents influence both reactivity and target interaction profiles.
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
2-bromo-6-cyclopropyloxybenzonitrile |
InChI |
InChI=1S/C10H8BrNO/c11-9-2-1-3-10(8(9)6-12)13-7-4-5-7/h1-3,7H,4-5H2 |
InChI Key |
CTWHMRPDVRLXFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CC=C2)Br)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-cyclopropoxybenzonitrile typically involves the bromination of 6-cyclopropoxybenzonitrile. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-cyclopropoxybenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-6-cyclopropoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-cyclopropoxybenzonitrile involves its interaction with specific molecular targets. The bromine atom and the cyclopropoxy group play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, depending on its application and the specific targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The most direct analogue of 2-bromo-6-cyclopropoxybenzonitrile is 2-bromo-6-(2-methylpropoxy)benzonitrile (C₁₁H₁₂BrNO), which replaces the cyclopropoxy group with a bulkier, branched isobutoxy (-O-CH₂-C(CH₃)₂) substituent . Key differences include:
| Property | This compound | 2-Bromo-6-isobutoxybenzonitrile |
|---|---|---|
| Molecular Formula | C₁₀H₈BrNO | C₁₁H₁₂BrNO |
| Substituent Size | Smaller (cyclopropyl ring) | Larger (branched isobutyl) |
| Lipophilicity (logP) | Moderate (predicted ~2.8) | Higher (predicted ~3.5) |
| Solubility | Lower in polar solvents | Higher in organic solvents |
| Steric Effects | Increased ring strain | Reduced strain, greater bulk |
The cyclopropoxy group’s rigidity and strain may accelerate certain reactions (e.g., ring-opening nucleophilic substitutions) compared to the isobutoxy analogue, which exhibits higher solubility in nonpolar media due to its branched alkyl chain .
Research Findings and Limitations
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